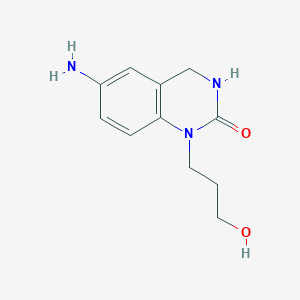
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an amino group at the 6th position, a hydroxypropyl group at the 1st position, and a tetrahydroquinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of amino-alcohols. One common method involves the use of an amination catalyst to facilitate the cyclization process. For example, the reaction of 2-(3-hydroxypropyl)aniline with formamide under acidic conditions can yield the desired quinazolinone derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using high-yielding and environmentally friendly methods. For instance, the use of thionyl chloride as a chlorinating agent can improve the yield and purity of the product. This method avoids the use of harmful solvents like 1,2-dichloroethane, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and anthranilic acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroquinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1-(3-chloropropyl)-1,3-dimethyluracil
- 6-Amino-1-(3-hydroxypropyl)-4-methylhexahydro-1,4-diazepine
Uniqueness
6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxypropyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-amino-1-(3-hydroxypropyl)-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-3-10-8(6-9)7-13-11(16)14(10)4-1-5-15/h2-3,6,15H,1,4-5,7,12H2,(H,13,16) |
InChI Key |
FCMOTXZAWPKYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C(=O)N1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
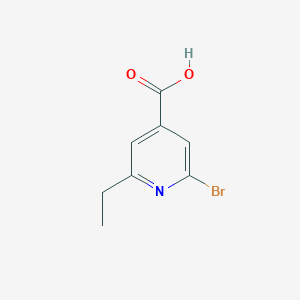
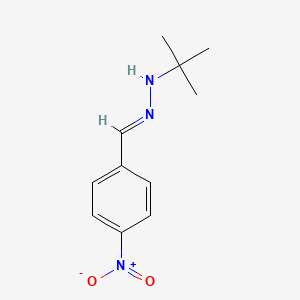
![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)
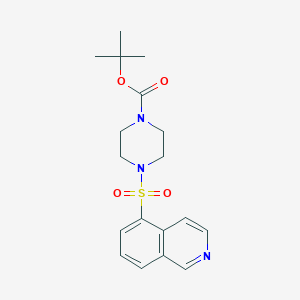

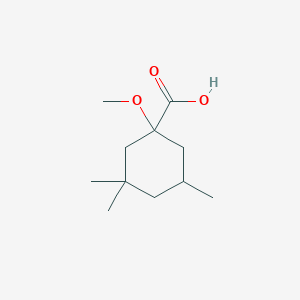
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)

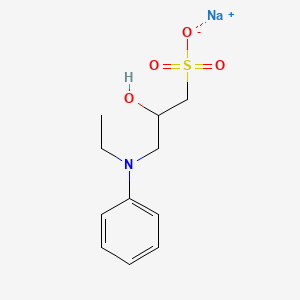

![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)
